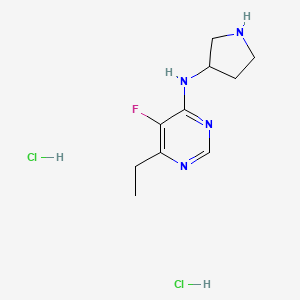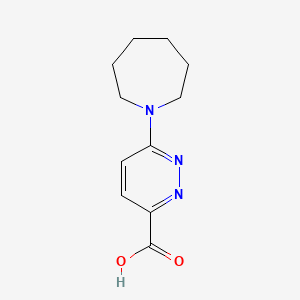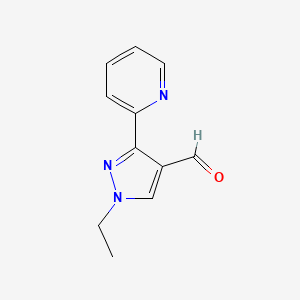
6-Ethyl-5-Fluor-N-(Pyrrolidin-3-yl)Pyrimidin-4-amin Dihydrochlorid
Übersicht
Beschreibung
6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2FN4 and its molecular weight is 283.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese von Antimykotika
Diese Verbindung dient als Vorläufer bei der Synthese von Voriconazol, einem wirksamen Antimykotikum . Die Ethyl- und Fluor-Gruppen tragen zu den pharmakokinetischen Eigenschaften des Moleküls bei und verbessern seine Wirksamkeit gegen Pilzpathogene.
Organische Chemie: Bizyklische [6 + 6] Systeme
Als Teil von bizyklischen [6 + 6] Systemen wird diese Verbindung auf ihre Reaktivität und die Synthesemethoden untersucht, die bei der Erzeugung komplexer organischer Strukturen zum Einsatz kommen . Ihre Rolle bei der Bildung von Pyrimido[4,5-d]pyrimidinen ist für die Entwicklung neuer synthetischer Wege von Bedeutung.
Bioingenieurwesen: Polymeranwendungen
Die Struktur der Verbindung wird für bioingenieurtechnische Anwendungen untersucht, insbesondere bei der Verwendung von natürlichen und synthetischen Polymeren für biomedizinische und umweltbezogene Zwecke . Ihre einzigartigen Eigenschaften können zu Fortschritten in der Materialwissenschaft führen.
Pharmazeutische Entwicklung: Wirkstoffdesign
Forscher untersuchen das Potenzial der Verbindung im Wirkstoffdesign und untersuchen die Auswirkungen von Substituenten auf die Pyrimidingruppe und die Linker zwischen Pyrimidin und anderen Gruppen . Dies könnte zur Entwicklung neuartiger Pharmazeutika mit verbesserten therapeutischen Profilen führen.
Wirkmechanismus
Target of Action
The compound “6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride” is a pyrimidinamine derivative . Pyrimidinamines are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .
Mode of Action
It is known that pyrimidinamines can bind with high affinity to multiple receptors , which could potentially lead to a variety of biochemical changes depending on the specific target.
Biochemical Pathways
Given the broad range of biological activities associated with pyrimidinamines , it can be inferred that multiple pathways could potentially be affected.
Pharmacokinetics
It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound could potentially have good bioavailability.
Result of Action
One study mentions that a compound with a similar structure exhibits excellent acaricidal activity , suggesting that this compound could potentially have similar effects.
Action Environment
It is known that the spatial configuration of the carbon atoms connected to certain groups in similar compounds plays an important role in their fungicidal activity . This suggests that the compound’s action could potentially be influenced by its spatial configuration, which in turn could be affected by environmental factors.
Biochemische Analyse
Biochemical Properties
6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s function. Additionally, 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride has been shown to interact with various proteins, such as receptors and transporters, influencing their activity and stability .
Cellular Effects
The effects of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride on cellular processes are profound. This compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it has been observed to modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride affects cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride in animal models are dose-dependent. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Studies in animal models have identified threshold doses beyond which the compound’s adverse effects become pronounced, emphasizing the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and its affinity for specific transporters influence its distribution and bioavailability, which are critical factors for its efficacy in biochemical and pharmacological applications .
Subcellular Localization
The subcellular localization of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is essential for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic settings .
Eigenschaften
IUPAC Name |
6-ethyl-5-fluoro-N-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4.2ClH/c1-2-8-9(11)10(14-6-13-8)15-7-3-4-12-5-7;;/h6-7,12H,2-5H2,1H3,(H,13,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIODMQCYCKBNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2CCNC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(Cyclopropylamino)methyl]cyclopentan-1-amine](/img/structure/B1488509.png)


![methyl({[1-(3-methylbutyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488514.png)
![Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488515.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one](/img/structure/B1488516.png)
![2-amino-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-ol](/img/structure/B1488517.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488518.png)


